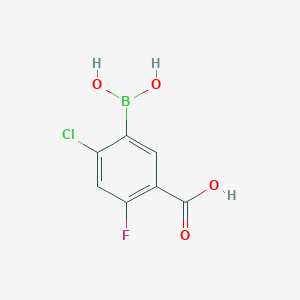

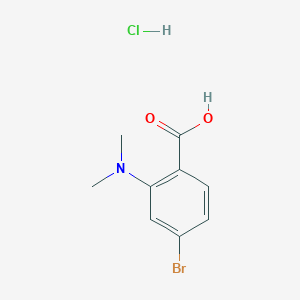

5-Borono-4-chloro-2-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The compound was first synthesized in 2010. It belongs to the class of arylboronic acids, which are widely used in organic chemistry for their unique chemical properties.Molecular Structure Analysis

The molecular formula of 5-Borono-4-chloro-2-fluorobenzoic acid is CHBClFO . It has an average mass of 218.375 Da and a monoisotopic mass of 217.995346 Da .Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm³ . It has a boiling point of 434.1±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The compound has an enthalpy of vaporization of 72.7±3.0 kJ/mol and a flash point of 216.3±31.5 °C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Heterocyclic Oriented Synthesis

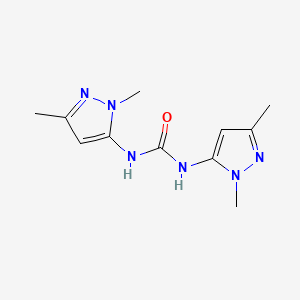

Additionally, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar properties, serves as a multireactive building block in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. This functionality has been exploited in the preparation of substituted nitrogenous heterocycles such as benzimidazoles and benzotriazoles, crucial in drug discovery (Soňa Křupková et al., 2013).

Fluorescence Quenching Studies

The boronic acid derivatives, like 5-borono-4-chloro-2-fluorobenzoic acid, are significant in fluorescence quenching studies. For example, studies involving derivatives such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid in alcohols have been conducted. These studies provide insight into the fluorescence quenching mechanisms, which are fundamental in understanding various chemical and biological processes (H. S. Geethanjali et al., 2015).

Charge Density Analysis and Molecular Interactions

Charge density analysis in molecular crystals, like in 2-chloro-4-fluorobenzoic acid, reveals significant details about intermolecular interactions. Such analysis is crucial for understanding the nature of interactions like Cl···F and F···F, which are vital for designing molecules with specific properties for scientific and industrial applications (V. R. Hathwar et al., 2011).

Fluorescence Detection and Colorimetric Sensing

Boronic acids are also utilized in the design of fluorescence and colorimetric sensors. Their ability to change fluorescent properties upon binding with sugars or ions like fluoride is highly valuable. This property has been exploited in various water-soluble boronic acids, including derivatives of this compound, for the preparation of sensors (Junfeng Wang et al., 2005).

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

5-borono-4-chloro-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO4/c9-5-2-6(10)3(7(11)12)1-4(5)8(13)14/h1-2,13-14H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGDGSCIDRLTGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)F)C(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672871 |

Source

|

| Record name | 5-Borono-4-chloro-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-06-7 |

Source

|

| Record name | 5-Borono-4-chloro-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B1372035.png)

![2-{[3-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B1372037.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride](/img/structure/B1372046.png)

![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)

![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1372053.png)